molecular formula C20H28ClN3O10 B3327690 阿瑞莫克罗莫柠檬酸盐 CAS No. 368860-21-3

阿瑞莫克罗莫柠檬酸盐

货号 B3327690
CAS 编号: 368860-21-3
分子量: 505.9 g/mol
InChI 键: XSENLDLUMVYRET-BTQNPOSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arimoclomol citrate is an experimental drug compound developed by CytRx Corporation, a biopharmaceutical company based in Los Angeles, California . It is an orally administered drug intended to treat amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease, a neurodegenerative disease with no effective treatment . It is also being developed for the treatment of Niemann-Pick Disease Type C (NPC) by Zevra Therapeutics .


Molecular Structure Analysis

The molecular formula of Arimoclomol citrate is C20H28ClN3O10 . Its average mass is 505.91 Da and its monoisotopic mass is 505.1463218 Da . The IUPAC name is 2-hydroxypropane-1,2,3-tricarboxylic acid; N-[(2R)-2-hydroxy-3-(piperidin-1-yl)propoxy]-1-oxo-1λ⁵-pyridine-3-carbonimidoyl chloride .


Chemical Reactions Analysis

Arimoclomol uses a unique ‘molecular chaperone’ co-induction mechanism . The small molecule drug candidate is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" .

科学研究应用

阿瑞莫克罗莫在肌萎缩侧索硬化症 (ALS) 中的应用

阿瑞莫克罗莫因其在肌萎缩侧索硬化症 (ALS) 中的应用而被广泛研究。它作为一种热休克蛋白表达的放大剂,参与细胞应激反应。研究表明它在改善 ALS 模型中的存活率和肌肉功能方面具有潜力 (Cudkowicz 等,2008), (Lanka 等,2009), (Benatar 等,2018)

在神经保护中的作用

阿瑞莫克罗莫在包括 ALS 在内的各种神经退行性疾病模型中具有神经保护作用。它挽救了运动神经元,改善了神经肌肉功能,并延长了 ALS 模型突变超氧化物歧化酶 1 (SOD1) 小鼠的寿命 (Kalmar、Lu 和 Greensmith,2014)

蛋白质错误折叠疾病的治疗

阿瑞莫克罗莫在治疗肌束内包体肌炎和尼曼-匹克 C 型等与蛋白质错误折叠相关的疾病方面显示出前景。它有助于改善这些疾病模型中的溶酶体功能并减少疾病病理 (Jm,2016), (Ahmed 等,2016), (Mengel 等,2021)

对热休克蛋白 (HSP) 的影响

阿瑞莫克罗莫增强了 HSP 在应激反应中的积累,这有助于维持细胞和生理稳态。这种机制在解决各种疾病中的应激相关损伤方面特别有用 (Bloomer 等,2010)

在散发性包涵体肌炎中的潜力

它在散发性包涵体肌炎 (IBM) 中的应用表明,阿瑞莫克罗莫可以改善这种疾病的病理并改善肌肉功能 (Machado 等,2013)

在神经退行性疾病中的应用

阿瑞莫克罗莫诱导 HSP 表达的能力及其神经保护特性表明它在治疗 ALS 以外的各种神经退行性疾病(如亨廷顿舞蹈病和额颞痴呆)中具有潜力 (Phukan,2010), (Ahmed 等,2021)

缺氧中的热休克反应

研究表明,阿瑞莫克罗莫可以改善缺氧适应性反应中的认知和运动表现,表明其在低压缺氧等条件下的潜力 (Xu 等,2011)

增强肌肉功能

阿瑞莫克罗莫延缓了 ALS 的 SOD1-G93A 小鼠模型中的肌肉失神经并增强了肌肉功能,表明其在神经退行性疾病中保留肌肉功能中的作用 (Kalmar、Edet-Amana 和 Greensmith,2012)

未来方向

Zevra Therapeutics has resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration(FDA) on December 22, 2023 . Zevra expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission .

属性

IUPAC Name

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSENLDLUMVYRET-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368860-21-3
Record name Arimoclomol citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arimoclomol Citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIMOCLOMOL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arimoclomol citrate
Reactant of Route 2
Reactant of Route 2
Arimoclomol citrate
Reactant of Route 3
Arimoclomol citrate
Reactant of Route 4
Arimoclomol citrate
Reactant of Route 5
Arimoclomol citrate
Reactant of Route 6
Arimoclomol citrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。